molecular formula C6H3ClN4O2 B6307349 7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine CAS No. 1638760-77-6

7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine

Cat. No.: B6307349
CAS No.: 1638760-77-6
M. Wt: 198.57 g/mol
InChI Key: VMLHAIMBBCKLIF-UHFFFAOYSA-N
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Description

7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine typically involves the use of 2,3-diaminopyridine derivatives. The process generally includes two stages:

    Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, activated by the nitro group.

    Reduction: The nitro group is reduced to form the desired derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative .

Scientific Research Applications

7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-nitropyridine
  • 2-Fluoro-3-nitropyridine
  • 2-Methylimidazo[4,5-b]pyridine

Uniqueness

7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

7-chloro-6-nitro-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-4-3(11(12)13)1-8-6-5(4)9-2-10-6/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLHAIMBBCKLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=N1)N=CN2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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